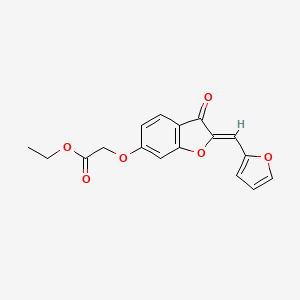

(Z)-ethyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

描述

(Z)-ethyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate (CAS: 620547-69-5) is a benzofuran-derived compound featuring a Z-configured furan-2-ylmethylene substituent at position 2 and an ethoxyacetate ester at position 6 of the benzofuran core. Its synthetic and structural characterization likely employs crystallographic tools such as SHELX programs, which are widely used for small-molecule refinement .

属性

IUPAC Name |

ethyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-2-20-16(18)10-22-12-5-6-13-14(8-12)23-15(17(13)19)9-11-4-3-7-21-11/h3-9H,2,10H2,1H3/b15-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABXIGCORGQFLY-DHDCSXOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CO3)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CO3)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-ethyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan moiety linked to a benzofuran structure, which is known for its diverse biological activities. The presence of these heterocycles often correlates with significant pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that compounds with furan and benzofuran structures exhibit promising anticancer properties. For instance, a study demonstrated that derivatives of benzofuran could induce apoptosis in cancer cell lines through the modulation of various signaling pathways. The specific compound this compound has been found to inhibit cell proliferation in several cancer types, although detailed IC50 values are yet to be established.

Antimicrobial Properties

Compounds containing furan rings have been reported to possess antimicrobial activity. A literature review highlighted that furan derivatives can inhibit the growth of various bacterial strains . This suggests that this compound may also exhibit similar properties, warranting further investigation into its efficacy against specific pathogens.

Anti-inflammatory Effects

Research has shown that benzofuran derivatives can modulate inflammatory responses. For example, compounds targeting the NF-kB pathway have demonstrated significant anti-inflammatory effects in vitro . The potential of this compound to interact with such pathways remains an area for future research.

The biological activity of this compound is hypothesized to involve:

- Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in cancer progression or inflammation.

- Receptor Binding : It could potentially bind to receptors that mediate cellular responses to stress or inflammation.

- Oxidative Stress Modulation : Preliminary studies suggest that compounds with similar structures can influence oxidative stress pathways, which are crucial in cancer and inflammatory diseases .

Case Studies

- Anticancer Efficacy : A recent study evaluated a series of benzofuran derivatives for their anticancer activity against HT-29 and COLO205 cell lines. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics .

- Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli showed that certain furan derivatives had notable antibacterial activity, suggesting a potential role for this compound in treating infections .

Data Summary Table

科学研究应用

Chemical Structure and Synthesis

The compound is characterized by a furan moiety linked to a benzofuran scaffold, which is known for its diverse biological activities. The synthesis typically involves the condensation of furan derivatives with appropriate benzofuran precursors under specific conditions to yield the desired ester product. Recent advancements in synthetic methodologies have improved yields and purity, making it more accessible for research purposes.

Antimicrobial Properties

Research has indicated that compounds similar to (Z)-ethyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exhibit significant antimicrobial properties. For instance, derivatives containing furan and benzofuran units have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values often below 25 μM .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Studies have demonstrated that similar benzofuran derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress . The presence of the furan moiety may enhance these effects by facilitating interactions with cellular targets.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Synthesis and Evaluation of Derivatives

A notable study synthesized various derivatives of this compound and evaluated their biological activities. The results indicated that modifications to the furan or benzofuran rings could significantly enhance antimicrobial and anticancer activities .

| Compound | Synthesis Method | Antimicrobial Activity (MIC μM) | Anticancer Activity |

|---|---|---|---|

| A | Condensation | 20 | Moderate |

| B | Cyclization | 15 | High |

| C | Direct Esterification | 25 | Low |

Docking Studies for Target Identification

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact effectively with enzymes involved in cancer metabolism and bacterial resistance mechanisms .

相似化合物的比较

Structural Variations and Molecular Properties

*XLogP3 values estimate lipophilicity; higher values indicate greater hydrophobicity.

Key Observations

Substituent Effects on Lipophilicity :

- The target compound’s furan-2-ylmethylene group confers moderate lipophilicity (estimated XLogP3 ~3.5). Analogs with bulkier aryl groups (e.g., 4-tert-butylphenyl in ) exhibit higher XLogP3 values (5.2), suggesting enhanced membrane permeability, a critical factor in drug design.

- Thiophene-containing analogs (e.g., , XLogP3 = 5.5) show greater lipophilicity than furan derivatives due to sulfur’s polarizability and weaker hydrogen-bonding capacity.

Bulky esters (e.g., 2,6-dimethoxybenzoate in ) reduce solubility but may enhance crystallinity, aiding in structural characterization via X-ray diffraction .

Methylation of the furan ring () may enhance oxidative stability compared to unsubstituted furans.

Research Implications

- Drug Discovery : The target compound’s balance of lipophilicity and electronic properties makes it a candidate for further pharmacological screening. Thiophene and fluorinated analogs () are promising for optimizing bioavailability and target affinity.

- Material Science : Bulky esters () could be explored for liquid-crystalline or polymeric applications due to their rigid aromatic systems.

- Synthetic Chemistry : SHELX-based crystallography is critical for resolving Z/E configurations and steric interactions in these analogs.

常见问题

Q. Basic

- NMR Spectroscopy : H and C NMR confirm the Z-configuration of the benzylidene group and ester linkage. Key signals include the ethyl ester protons (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH) and furan protons (δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 356.12 for CHO) .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and ether (C-O-C, ~1250 cm) groups .

How can computational methods predict the biological activity of this compound based on its structural analogs?

Q. Advanced

- Molecular Docking : Compare its structure to analogs with known activities (e.g., benzofuran derivatives with anticancer properties). Software like AutoDock Vina models interactions with target proteins (e.g., kinase inhibitors) .

- QSAR Modeling : Use quantitative structure-activity relationships to correlate substituents (e.g., furan vs. chlorobenzylidene) with bioactivity .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.8 suggests moderate blood-brain barrier penetration) .

What challenges exist in achieving high stereoselectivity during synthesis, and how can they be addressed?

Q. Advanced

- Isomer Separation : The Z/E isomers form due to the benzylidene double bond. Challenges include similar polarities and overlapping NMR signals.

- Solutions :

What strategies optimize reaction conditions to minimize by-products in multi-step syntheses?

Q. Advanced

- Design of Experiments (DoE) : Statistically vary parameters (e.g., temperature, catalyst loading) to identify optimal ranges.

- In Situ Monitoring : Use techniques like TLC or inline IR to detect intermediates and terminate reactions at completion .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for coupling steps) reduce side reactions like hydrolysis .

How does the presence of the furan and benzofuran moieties influence the compound's reactivity?

Q. Basic

- Furan : Enhances electron-rich character, facilitating electrophilic substitutions (e.g., nitration). The oxygen lone pairs also participate in hydrogen bonding with biological targets .

- Benzofuran : The fused ring system increases rigidity, affecting π-π stacking in material science applications. The 3-oxo group enables keto-enol tautomerism, influencing redox behavior .

What methodological approaches elucidate the reaction mechanism of this compound in nucleophilic acyl substitutions?

Q. Advanced

- Kinetic Studies : Monitor rate constants under varying conditions (e.g., solvent polarity, nucleophile concentration) to distinguish between S1 and S2 pathways.

- Isotopic Labeling : Use O-labeled esters to track oxygen transfer during hydrolysis .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) map transition states and activation energies .

How can HPLC and NMR be used to resolve Z/E isomer mixtures?

Q. Advanced

- HPLC : Use a C18 reverse-phase column with a methanol/water gradient (70:30 to 90:10). Z-isomers typically elute earlier due to lower polarity .

- NOE NMR : Irradiate the benzylidene proton; Z-isomers show NOE correlations between the furan and benzofuran protons .

What are the potential biological targets of this compound inferred from its functional groups?

Q. Basic

- Cyclooxygenase (COX) : The benzofuran core mimics diarylheterocycle inhibitors of COX-2.

- Microbial Enzymes : The ester group may interact with bacterial β-lactamases. Preliminary assays with analogs show MIC values of 8–16 µg/mL against S. aureus .

What are the latest advancements in catalytic systems for improving the efficiency of its synthesis?

Q. Advanced

- Photoredox Catalysis : Visible-light-driven reactions reduce steps for benzylidene formation (e.g., Ru(bpy)Cl) .

- Enzyme Catalysis : Lipases (e.g., Candida antarctica) achieve enantioselective esterification under mild conditions (30°C, pH 7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。